Menadione Menadione Menadione is a member of the class of 1,4-naphthoquinones that is 1,4-naphthoquinone which is substituted at position 2 by a methyl group. It is used as a nutritional supplement and for the treatment of hypoprothrombinemia. It has a role as a nutraceutical, a human urinary metabolite, an angiogenesis inhibitor, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an antineoplastic agent. It is a member of 1,4-naphthoquinones and a vitamin K.
A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.
Menadione is a natural product found in Thermoplasma acidophilum, Asplenium indicum, and other organisms with data available.
Menadione is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo. Despite the fact that it can serve as a precursor to various types of vitamin K, menadione is generally not used as a nutritional supplement. Large doses of menadione have been reported to cause adverse outcomes including hemolytic anemia due to G6PD deficiency, neonatal brain or liver damage, or neonatal death in some cases. Moreover, menadione supplements have been banned by the FDA because of their high toxicity. It is sometimes called vitamin K3, although derivatives of naphthoquinone without the sidechain in the 3-position cannot exert all the functions of the K vitamins. Menadione is a vitamin precursor of K2 which utilizes alkylation in the liver to yield menaquinones (MK-n, n=1-13; K2 vitamers), and hence, is better classified as a provitamin.
See also: ... View More ...
Brand Name: Vulcanchem
CAS No.: 58-27-5
VCID: VC0534965
InChI: InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
SMILES: CC1=CC(=O)C2=CC=CC=C2C1=O
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol

Menadione

CAS No.: 58-27-5

VCID: VC0534965

Molecular Formula: C11H8O2

Molecular Weight: 172.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Menadione - 58-27-5

Description

Menadione, also known as vitamin K3, is a synthetic organic compound with the chemical formula C11H8O2. It is an analog of 1,4-naphthoquinone, with a methyl group in the 2-position . Menadione is used as a nutritional supplement in animal feed due to its vitamin K activity, although it is not commonly used for human nutrition in developed countries .

Biochemistry and Metabolism

Menadione is converted into menaquinone-4 (MK-4), a form of vitamin K2, through a process involving the enzyme UBIAD1 in vertebrates. This conversion requires the hydroquinone form of menadione, known as menadiol, which is produced by the enzyme NQO1 . Menadione can also be a circulating form of vitamin K, produced in small amounts after the absorption of vitamins K1 and K2 .

Animal Feed

Menadione is widely used in animal feed as a source of vitamin K. It has been used in poultry feed since before 1958 in the United States and is considered safe for this purpose . The European Food Safety Authority has also found it to be effective and safe for animal nutrition without posing environmental risks .

Research Applications

Menadione can generate reactive oxygen species, making it useful for flow cytometry analysis and microbiological evaluations .

Research Findings

Menadione's conversion to MK-4 is crucial for its biological activity. Studies have shown that vertebrates can convert menadione to MK-4 by adding an isoprenoid side chain, which is essential for its function as a vitamin K analog . The conversion process involves specific enzymes and is tightly regulated due to menadione's potential toxicity .

Safety and Toxicity

While menadione is generally considered safe for use in animal feed, its use in humans is more limited due to potential toxicity. High doses of menadione can be harmful, and its use as a nutritional supplement in humans is not widespread in developed countries .

CAS No. 58-27-5
Product Name Menadione
Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
IUPAC Name 2-methylnaphthalene-1,4-dione
Standard InChI InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Standard InChIKey MJVAVZPDRWSRRC-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC1=CC(=O)C2=CC=CC=C2C1=O
Appearance Solid powder
Colorform Bright yellow crystals
YELLOW NEEDLES FROM ALC, PETROLEUM ETHER
Melting Point 105-107 °C
107 °C
Physical Description Bright yellow solid with a very mild acrid odor; [Merck Index]
Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable in air; decomp by sunlight. ... Destroyed by alkalies and reducing agents.
STABLE IN QUINONE FORM.
Solns may be heated to 120 °C without decomp.
Solubility Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid.
One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride.
Soluble in aromatic solvents
SOL IN FATS
For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page.
0.160 mg/mL at 30 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-Methyl-1,4-naphthalenedione
2-Methyl-1,4-naphthoquinone
2-Methylnaphthoquinone
Bisulfite, Menadione
Bisulfite, Menadione Sodium
Menadione
Menadione bisulfite
Menadione sodium bisulfite
Menadione sodium bisulfite, trihydrate
Sodium Bisulfite, Menadione
Vicasol
Vikasol
Vitamin K 3
Vitamin K3
Vitamin K3 sodium bisulfite
Vapor Pressure 0.000188 [mmHg]
Reference 1: Halilovic A, Schmedt T, Benischke AS, Hamill CE, Chen Y, Santos JH, Jurkunas 2: Tofolean IT, Ganea C, Ionescu D, Filippi A, Garaiman A, Goicea A, Gaman MA, 3: Arslan M, Sevgiler Y, Buyukleyla M, Yardimci M, Yilmaz M, Rencuzogullari E. 4: Leiter É, Bálint M, Miskei M, Orosz E, Szabó Z, Pócsi I. Stress tolerances of 5: Oztopcu-Vatan P, Sayitoglu M, Gunindi M, Inan E. Cytotoxic and apoptotic 6: Zaccaria M, Ludovici M, Sanzani SM, Ippolito A, Cigliano RA, Sanseverino W, 7: Jan YH, Richardson JR, Baker AA, Mishin V, Heck DE, Laskin DL, Laskin JD. 8: Sajadimajd S, Yazdanparast R. Differential behaviors of trastuzumab-sensitive 9: Jakab Á, Emri T, Sipos L, Kiss Á, Kovács R, Dombrádi V, Kemény-Beke Á, Balla 10: Carrillo-Perdomo E, Jiménez-Arias D, Aller Á, Borges AA. Menadione Sodium 11: Hitomi Y, Iwamoto Y, Kashida A, Kodera M. Mononuclear nonheme iron(III) 12: Fatokun AA, Tome M, Smith RA, Darlington LG, Stone TW. Protection by the 13: Al-Suhaimi E. Molecular mechanisms of leptin and pro-apoptotic signals 14: Azevedo RF, Souza RK, Braga GU, Rangel DE. Responsiveness of entomopathogenic 15: Yardimci M, Sevgiler Y, Rencuzogullari E, Arslan M, Buyukleyla M, Yilmaz M. 16: Madadkar Haghjou M, Colville L, Smirnoff N. The induction of menadione stress 17: Kavitha S, Chandra TS. Oxidative stress protection and glutathione metabolism 18: Liu R, Wang M, Ding L. A novel liquid chromatography-tandem mass spectrometry 19: Kamarehei M, Yazdanparast R. Modulation of notch signaling pathway to prevent 20: Kim YJ, Shin YK, Sohn DS, Lee CS. Menadione induces the formation of reactive
PubChem Compound 4055
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :